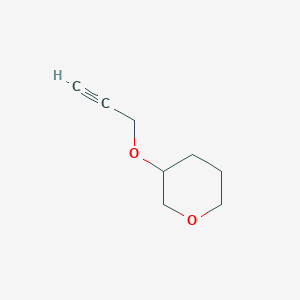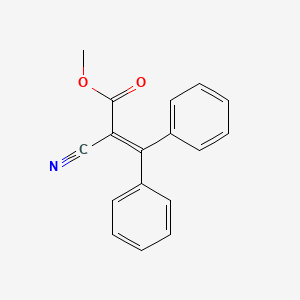![molecular formula C23H29Cl2N3O2 B3047852 1-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-5-methoxy-3,4-dihydroquinolin-2-one;hydrochloride CAS No. 145969-31-9](/img/structure/B3047852.png)
1-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-5-methoxy-3,4-dihydroquinolin-2-one;hydrochloride
Descripción general
Descripción
OPC-14523 (clorhidrato) es un fármaco antidepresivo desarrollado por Otsuka America Pharmaceutical. Es conocido por su alta afinidad por los receptores sigma y el transportador de serotonina, lo que lo convierte en un potente inhibidor de la recaptación de serotonina. Este compuesto se investiga principalmente por su posible uso en el tratamiento de la depresión, la bulimia y los trastornos obsesivo-compulsivos .
Métodos De Preparación
La síntesis de OPC-14523 (clorhidrato) implica múltiples pasos, incluida la formación de un esqueleto de fenilpiperazina. La ruta sintética suele incluir los siguientes pasos:
Formación del Esqueleto de Fenilpiperazina: Esto implica la reacción de un derivado de piperazina con un grupo fenilo.
Introducción de la Cadena Propílica: La cadena propílica se introduce mediante una reacción de sustitución nucleofílica.
Metoxilación: El grupo metoxi se agrega al anillo de quinolina mediante una reacción de sustitución aromática electrofílica.
Formación de la Sal de Clorhidrato: El paso final implica la formación de la sal de clorhidrato mediante la reacción de la base libre con ácido clorhídrico
Los métodos de producción industrial para OPC-14523 (clorhidrato) están optimizados para la síntesis a gran escala, asegurando un alto rendimiento y pureza. Estos métodos a menudo implican el uso de reactores automatizados y procesos de flujo continuo para mejorar la eficiencia y la reproducibilidad.
Análisis De Reacciones Químicas
OPC-14523 (clorhidrato) experimenta varios tipos de reacciones químicas:
Oxidación: El compuesto se puede oxidar para formar varios derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas.
Sustitución: Las reacciones de sustitución nucleofílica y electrofílica pueden modificar los anillos de fenilo y piperazina.
Hidrólisis: El compuesto puede sufrir hidrólisis en condiciones ácidas o básicas para producir sus partes constituyentes.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como el metóxido de sodio. Los principales productos formados a partir de estas reacciones incluyen derivados oxidados, formas reducidas y análogos sustituidos .
Aplicaciones Científicas De Investigación
OPC-14523 (clorhidrato) tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto de referencia en estudios que involucran receptores sigma y transportadores de serotonina.
Biología: El compuesto se utiliza para estudiar los efectos de la inhibición de la recaptación de serotonina sobre la actividad neuronal y el comportamiento.
Medicina: OPC-14523 (clorhidrato) se investiga por sus posibles efectos terapéuticos en el tratamiento de la depresión, la bulimia y los trastornos obsesivo-compulsivos.
Industria: El compuesto se utiliza en el desarrollo de nuevos fármacos antidepresivos y como estándar en los procesos de control de calidad
Mecanismo De Acción
OPC-14523 (clorhidrato) ejerce sus efectos principalmente a través de la inhibición de la recaptación de serotonina. Se une al transportador de serotonina, evitando la recaptación de serotonina en las neuronas presinápticas. Esto aumenta la concentración de serotonina en la hendidura sináptica, mejorando la neurotransmisión serotoninérgica. Además, OPC-14523 (clorhidrato) actúa como agonista en los receptores sigma, modulando la actividad neuronal y contribuyendo a sus efectos antidepresivos .
Comparación Con Compuestos Similares
OPC-14523 (clorhidrato) es único debido a su doble acción como inhibidor de la recaptación de serotonina y agonista del receptor sigma. Los compuestos similares incluyen:
Fluoxetina: Un inhibidor selectivo de la recaptación de serotonina (ISRS) sin actividad significativa en los receptores sigma.
Imipramina: Un antidepresivo tricíclico que inhibe la recaptación de serotonina y norepinefrina, pero carece de actividad en los receptores sigma.
Sertralina: Otro ISRS con alta selectividad para el transportador de serotonina pero mínima afinidad por los receptores sigma
En comparación con estos compuestos, OPC-14523 (clorhidrato) ofrece una combinación única de inhibición de la recaptación de serotonina y agonismo del receptor sigma, lo que podría proporcionar efectos terapéuticos mejorados en el tratamiento de la depresión y los trastornos relacionados.
Propiedades
IUPAC Name |
1-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-5-methoxy-3,4-dihydroquinolin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O2.ClH/c1-29-22-8-3-7-21-20(22)9-10-23(28)27(21)12-4-11-25-13-15-26(16-14-25)19-6-2-5-18(24)17-19;/h2-3,5-8,17H,4,9-16H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOVXVXPFWJNBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCC(=O)N2CCCN3CCN(CC3)C4=CC(=CC=C4)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145969-31-9 | |
| Record name | 2(1H)-Quinolinone, 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145969-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | OPC-14523 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145969319 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OPC-14523 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OV3VP43XU4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
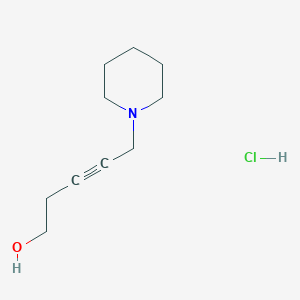
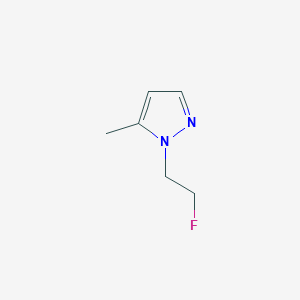
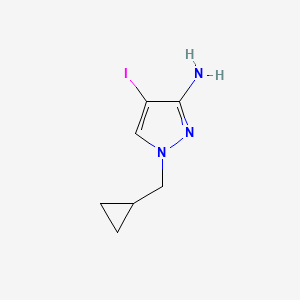
![5-(1,3-Dimethyl-1H-pyrazol-4-yl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B3047773.png)
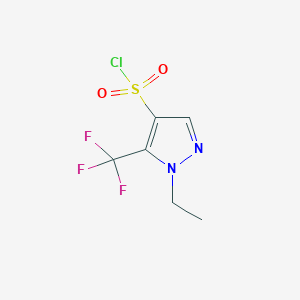
![3-{5-[(dimethylamino)methyl]-1{H}-tetrazol-1-yl}benzoic acid](/img/structure/B3047778.png)


![Methyl 5-(4-fluorophenyl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B3047783.png)
